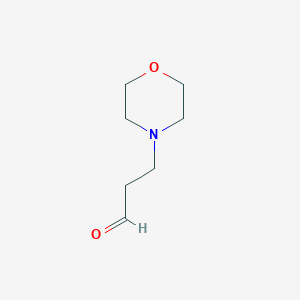

3-Morpholinopropanal

Descripción general

Descripción

3-Morpholinopropanal is an organic compound with the molecular formula C7H13NO2. It is characterized by the presence of a morpholine ring attached to a propanal group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Morpholinopropanal can be synthesized through several methods. One common approach involves the reaction of morpholine with 3-chloropropanal under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at room temperature, followed by purification steps to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Morpholinopropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: 3-Morpholinopropanoic acid.

Reduction: 3-Morpholinopropanol.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Buffering Agent in Biological Research

Overview

MOPS is classified as a Good's buffer, introduced in the 1960s, with a pKa of approximately 7.2 at 20°C. It is particularly effective for maintaining physiological pH levels in biological systems, making it essential for various laboratory protocols.

Applications

- Cell Culture : MOPS is frequently used in mammalian cell culture due to its ability to stabilize pH without interfering with cellular metabolism. However, concentrations above 20 mM are generally not recommended to avoid toxicity .

- Electrophoresis : It is commonly employed in polyacrylamide gel electrophoresis, where maintaining a stable pH is critical for accurate results .

- PCR and Molecular Diagnostics : MOPS buffers are integral components of PCR diagnostic kits and DNA/RNA extraction protocols, enhancing the reliability of these assays .

Catalysis and Synthesis

Overview

Beyond its buffering capabilities, MOPS has been explored as a catalyst in various chemical reactions.

Case Study: Au-MOPS Catalyst

A notable application involves the use of gold nanoparticles (Au NPs) coupled with MOPS as a catalyst for synthesizing 3-aminoalkylated indoles. This method showcases MOPS's dual role as both a stabilizing agent and a catalytic facilitator . The study demonstrated that the Au-MOPS catalyst effectively promotes cyclocondensation reactions, highlighting its potential in organic synthesis.

In addition to laboratory settings, MOPS is also utilized in industrial applications such as:

- Biochemical Diagnostic Kits : The compound serves as a critical component in various diagnostic kits due to its buffering properties.

- Pharmaceutical Formulations : MOPS is included in formulations where pH stability is necessary for drug efficacy.

Mecanismo De Acción

The mechanism of action of 3-Morpholinopropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

3-Morpholinopropanesulfonic acid (MOPS): A buffering agent commonly used in biological and biochemical research.

3-Morpholinopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 3-Morpholinopropanal is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Actividad Biológica

3-Morpholinopropanal is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its role as an inhibitor of glucosylceramide synthase. This enzyme is crucial in the biosynthesis of glycosphingolipids, which are implicated in various cellular processes, including insulin signaling and cell membrane dynamics.

- Inhibition of Glycosphingolipid Biosynthesis : Research has shown that this compound analogs, such as PDMP (1-phenyl-2-decanoylamino-3-morpholinopropanol), effectively inhibit glucosylceramide synthase. This inhibition leads to a reduction in glycosphingolipid levels, which is associated with improved insulin sensitivity in various animal models .

- Impact on Insulin Sensitivity : In studies involving high-fat diet-induced insulin resistance in mice, treatment with glucosylceramide synthase inhibitors resulted in significant improvements in glucose tolerance and insulin sensitivity. For instance, AMP-DNM (an iminosugar similar to this compound) was shown to lower circulating glucose levels and enhance insulin receptor signaling in adipocytes .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound and its analogs on biological systems:

- Study on Insulin Resistance : In a controlled experiment, mice treated with AMP-DNM exhibited normalized glucosylceramide levels and improved metabolic profiles compared to untreated controls. The results indicated a marked decrease in plasma glucose levels and enhanced insulin receptor phosphorylation .

| Treatment | Glucosylceramide Levels (µmol/L) | Plasma Glucose Levels (mg/dL) |

|---|---|---|

| Control | 1.50 ± 0.10 | 150 ± 15 |

| AMP-DNM | 0.90 ± 0.05 | 100 ± 10 |

- Effects on Adipocyte Function : In cultured 3T3-L1 adipocytes exposed to TNF-α (a cytokine that induces insulin resistance), the addition of PDMP prevented the increase in GM3 gangliosides, which are known to impair insulin signaling. This suggests that inhibiting glycosphingolipid synthesis can counteract the adverse effects of inflammatory cytokines on insulin action .

Propiedades

IUPAC Name |

3-morpholin-4-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-1-2-8-3-6-10-7-4-8/h5H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWZAKSMZYYVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455301 | |

| Record name | 3-Morpholinopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19851-01-5 | |

| Record name | 3-Morpholinopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.